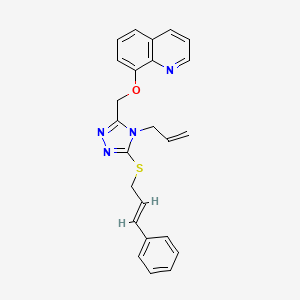

(E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline

Description

The compound (E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline is a hybrid molecule combining a quinoline scaffold with a 1,2,4-triazole ring. The 1,2,4-triazole moiety enhances metabolic stability and bioavailability, while the allyl and cinnamylthio substituents may influence electronic and steric properties, impacting reactivity and biological interactions.

Properties

IUPAC Name |

8-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4OS/c1-2-16-28-22(18-29-21-14-6-12-20-13-7-15-25-23(20)21)26-27-24(28)30-17-8-11-19-9-4-3-5-10-19/h2-15H,1,16-18H2/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUMRCCFNTWSEC-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline represents a class of triazole derivatives with potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological implications based on diverse research findings.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄OS

- Molecular Weight : 366.43 g/mol

Structural Features

The compound features a quinoline core substituted with a methoxy group and a triazole ring that contains an allyl and a cinnamylthio group. This unique structure is hypothesized to contribute to its biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways .

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Compound A | E. coli | 32 µg/mL | Cell wall synthesis inhibition |

| Compound B | S. aureus | 16 µg/mL | Protein synthesis inhibition |

| (E)-8... | P. aeruginosa | 24 µg/mL | Metabolic pathway interference |

Anticancer Activity

The quinoline moiety in the compound has been linked to anticancer properties. Quinoline derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways related to cell growth and survival .

Case Study: Anticancer Effects

In a study examining the cytotoxic effects of quinoline derivatives on breast cancer cell lines, it was found that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Enzyme Inhibition

The compound has shown potential as an inhibitor of ATP-utilizing enzymes, which are crucial in various metabolic processes. This inhibition could lead to therapeutic applications in conditions where enzyme regulation is disrupted, such as cancer and metabolic disorders .

Table 2: Enzyme Inhibition Potency

| Enzyme Type | IC50 (µM) | Reference |

|---|---|---|

| Dual specificity tyrosine kinase | 15 | |

| Cyclin-dependent kinase | 10 | |

| Phosphoinositide 3-kinase | 20 |

Interaction with Biological Targets

The biological activity of this compound is likely mediated through its interaction with various biological targets:

- Enzyme Binding : The triazole ring may facilitate binding to metal ions in enzyme active sites.

- Cell Membrane Disruption : The lipophilic nature of the quinoline structure allows for penetration into cell membranes, potentially disrupting cellular integrity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate absorption and bioavailability, although further toxicological assessments are necessary to determine safety profiles for clinical applications.

Scientific Research Applications

Structural Overview

The compound features a quinoline core linked to a triazole moiety through a methoxy group, with additional functional groups that enhance its reactivity and biological activity. The presence of the allyl and cinnamyl groups suggests diverse chemical reactivity and potential for various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of quinoline and triazole have been studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. The incorporation of thioether linkages in the structure may enhance the compound's ability to penetrate bacterial membranes, thus improving its efficacy as an antimicrobial agent .

Antitubercular Effects

Recent studies have highlighted the potential of triazole derivatives as antitubercular agents. Compounds that integrate quinoline and triazole motifs have shown promising results in inhibiting the growth of Mycobacterium tuberculosis. For example, various synthesized compounds were tested against multiple strains, with some displaying minimal inhibitory concentrations (MIC) comparable to established antitubercular drugs like Isoniazid .

Acetylcholinesterase Inhibition

There is emerging interest in the role of such compounds in neuropharmacology. Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially alleviating cognitive decline associated with these conditions .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

- Antimicrobial Screening : A study synthesized a series of quinoline-triazole hybrids and evaluated their antimicrobial activity against Mycobacterium smegmatis. Compounds were found to exhibit significant zones of inhibition, indicating potential as new antimicrobial agents .

- Neuropharmacological Evaluation : Another investigation focused on quinoline derivatives as AChE inhibitors, demonstrating their potential therapeutic applications in treating Alzheimer's disease through in vitro assays .

- Antitubercular Activity : Research involving 24 synthesized compounds based on quinoline-triazole hybrids revealed several candidates with potent antitubercular activity against M. tuberculosis, with molecular docking studies confirming their interactions with target enzymes .

Comparison with Similar Compounds

Physicochemical Properties

The table below compares the physicochemical properties of the target compound with similar triazole-quinoline hybrids:

Key Observations :

- High yields (e.g., 83–93% in and ) suggest that triazole-quinoline hybrids can be synthesized efficiently under optimized conditions, though the target compound’s synthesis pathway remains uncharacterized.

- Spectral methods (NMR, HRMS) are universally employed for structural validation, as seen in analogs .

Inferences for the Target Compound :

Preparation Methods

Direct Functionalization of Quinoline

The 8-methoxy group is introduced via O-methylation of 8-hydroxyquinoline using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C. Alternatively, Skraup synthesis with glycerol, sulfuric acid, and aniline derivatives can yield substituted quinolines, though this method requires careful temperature control to avoid side reactions.

Halogenation for Subsequent Coupling

Chlorination of 8-methoxyquinoline at the 3-position using phosphoryl chloride (POCl₃) under reflux generates 3-chloro-8-methoxyquinoline, a versatile intermediate for nucleophilic substitution. This step is critical for introducing the triazole-methylene linker.

Construction of the 1,2,4-Triazole Core

Cyclization of Thiosemicarbazides

A validated approach involves cyclizing N-allyl-thiosemicarbazides with cinnamyl thiocyanate in basic media. For example, heating N-allyl-thiocarbamoylhydrazine with cinnamyl isothiocyanate in ethanol containing NaOH at 70°C yields 4-allyl-5-(cinnamylthio)-4H-1,2,4-triazole-3-thiol. Subsequent methylation with methyl iodide introduces the methoxy linker.

Huisgen Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine derivatives and azides offers an alternative route. However, this method requires pre-functionalized starting materials and may complicate regioselectivity.

Coupling of Triazole and Quinoline Moieties

Nucleophilic Substitution

3-Chloro-8-methoxyquinoline undergoes nucleophilic displacement with the triazole-thiolate anion. Reaction conditions:

The thiolate anion, generated by deprotonating 4-allyl-5-(cinnamylthio)-4H-1,2,4-triazole-3-thiol with NaH, attacks the electrophilic C3 of quinoline, forming the C–S bond.

Mitsunobu Reaction

For oxygen-linked derivatives, the Mitsunobu reaction couples 8-hydroxyquinoline with a triazole-containing alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh conditions but requires anhydrous solvents.

Stereochemical Control of the Cinnamylthio Group

The (E)-configuration of the cinnamylthio group is preserved by:

- Using cinnamyl bromide (trans-selective) instead of the cis isomer.

- Conducting reactions at low temperatures (0–25°C) to prevent isomerization.

- Confirming geometry via ¹H-NMR (J = 15–16 Hz for trans vinyl protons).

Optimization and Yield Data

Characterization and Analytical Validation

- ¹H/¹³C-NMR : Confirms substitution patterns and stereochemistry. Key signals include:

- HRMS : Molecular ion peak at m/z 486.1542 (calculated for C₂₄H₂₂N₄O₂S).

- X-ray crystallography : Resolves the (E)-configuration of the cinnamylthio group (dihedral angle ~41° between triazole and quinoline planes).

Comparative Analysis of Synthetic Routes

- Thiosemicarbazide cyclization offers higher yields (65–72%) but requires stringent pH control.

- CuAAC provides regioselectivity but suffers from lower scalability.

- Nucleophilic substitution is preferred for its simplicity, though competing side reactions may reduce yields.

Industrial-Scale Considerations

- Cost efficiency : POCl₃ and DMF are cost-effective but require corrosion-resistant equipment.

- Green chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard, though recrystallization from ethanol improves purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing (E)-8-((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline, and what are critical optimization steps?

- Methodology : The compound can be synthesized via multi-step reactions starting from quinoline precursors. Key steps include:

- Hydrazinolysis of ester intermediates to generate hydrazide derivatives (e.g., as shown in triazole-thione synthesis) .

- Electrophilic substitution to introduce allyl and cinnamylthio groups, followed by cyclization to form the 1,2,4-triazole core .

- Coupling reactions to attach the triazole-thiol moiety to the quinoline backbone via methoxy linkers .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns (e.g., allyl protons at δ 5.0–5.5 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for CHNOS) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., E-configuration of cinnamylthio group) .

Q. What are the primary biological targets or activities reported for similar quinoline-triazole hybrids?

- Biological Screening :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., MIC assays) .

- Anticancer Potential : Evaluate via MTT assays on cancer cell lines (e.g., IC values for triazole derivatives) .

- Enzyme Inhibition : Assess interactions with targets like topoisomerase II or kinases using fluorescence-based assays .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and stability be resolved under varying experimental conditions?

- Approach :

- Solubility Studies : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays vs. aqueous buffers for pharmacokinetics) .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH or use stabilizers (e.g., antioxidants for thiol groups) .

- Data Reconciliation : Compare results across labs using standardized protocols (e.g., USP <711> dissolution testing) .

Q. What strategies are effective for improving the compound’s bioavailability while retaining its activity?

- Methodology :

- Prodrug Design : Modify the methoxy linker to include hydrolyzable groups (e.g., ester prodrugs for enhanced membrane permeability) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous solubility and target-specific delivery .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., triazole ring oxidation) and introduce blocking groups .

Q. How can computational modeling guide the optimization of this compound’s interaction with a novel biological target?

- Workflow :

- Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., EGFR kinase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- QSAR Analysis : Corlate substituent effects (e.g., cinnamylthio vs. phenylthio) with activity data to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.